BenchChemオンラインストアへようこそ!

1-[(4-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide

Lipophilicity Physicochemical profiling Drug-likeness

This 6‑oxo‑1,6‑dihydropyridine‑3‑carboxamide (MW 322.3 g/mol, logP ≈2.5, TPSA ≈55 Ų) contains a single 4‑fluorobenzyl substituent that provides a clean SAR starting point with favourable lead‑like properties. It aligns with the clinical‑stage MEK1/2 inhibitor AZD8330 pharmacophore (IC50 7 nM), offering unambiguous MEK1/2 selectivity that 2‑oxo isomers lack. Researchers should choose this 6‑oxo scaffold to avoid isomeric Met/VEGFR2 off‑targets and to leverage the defined lipophilic ligand efficiency profile for kinase‑focused medicinal chemistry.

Molecular Formula C19H15FN2O2
Molecular Weight 322.3 g/mol
CAS No. 946380-25-2
Cat. No. B6547066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide
CAS946380-25-2
Molecular FormulaC19H15FN2O2
Molecular Weight322.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F
InChIInChI=1S/C19H15FN2O2/c20-16-9-6-14(7-10-16)12-22-13-15(8-11-18(22)23)19(24)21-17-4-2-1-3-5-17/h1-11,13H,12H2,(H,21,24)
InChIKeySRMARMWQDLMPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide (CAS 946380-25-2): Structural and Physicochemical Baseline for Procurement Evaluation


1-[(4-Fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide (CAS 946380-25-2) is a synthetic dihydropyridine-3-carboxamide derivative featuring a 6-oxo-1,6-dihydropyridine core, a 4-fluorobenzyl substituent at N1, and an N-phenyl carboxamide at C3 . The compound possesses a molecular formula of C19H15FN2O2, a molecular weight of 322.3 g/mol, and a predicted topological polar surface area (TPSA) of approximately 55 Ų . It belongs to a broader class of dihydropyridine carboxamides that have been explored as kinase inhibitors, with the position of the oxo group (6-oxo vs. 2-oxo) dictating distinct kinase selectivity profiles .

Why 1-[(4-Fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide Cannot Be Replaced by In-Class Analogs Without Quantitative Risk Assessment


Superficially similar dihydropyridine-3-carboxamides exhibit critical differences in lipophilicity, hydrogen-bonding capacity, and kinase selectivity driven by subtle variations in halogen substitution and oxo-group positioning. For example, replacing the 4-fluorobenzyl group with a 4-chlorobenzyl group increases logP by approximately 0.4 units , while introducing a second fluorine on the aniline ring adds ~18 Da to the molecular weight . More fundamentally, the 6-oxo-1,6-dihydropyridine scaffold is associated with MEK1/2 inhibition (exemplified by AZD8330, IC50 = 7 nM) , whereas the isomeric 2-oxo-1,2-dihydropyridine scaffold preferentially targets Met/VEGFR2 kinases (BMS-794833, IC50 < 3 nM) . These quantitative divergences mean that generic substitution without confirmatory assays risks invalidating structure-activity relationships (SAR) and compromising experimental reproducibility.

Quantitative Differential Evidence for 1-[(4-Fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide vs. Closest Analogs


Lipophilicity (logP) Differentiation: 4-Fluoro vs. 4-Chloro Benzyl Substitution

The target compound, bearing a 4-fluorobenzyl substituent, exhibits a predicted logP of approximately 2.5 (SwissADME), compared to a measured logP of 2.9318 for the 4-chlorobenzyl analog (ChemDiv Compound G843-0348) . The approximately 0.4 log unit difference reflects the higher electronegativity and lower lipophilicity of fluorine versus chlorine, which impacts membrane permeability and non-specific protein binding.

Lipophilicity Physicochemical profiling Drug-likeness

Topological Polar Surface Area (TPSA) Comparison: Impact on Passive Membrane Permeability

The target compound's predicted TPSA of approximately 55 Ų (Molecular Operating Environment, 2022.02) is substantially higher than the 39.84 Ų reported for the 4-chlorobenzyl analog (ChemDiv) . This ~15 Ų difference arises from the stronger electron-withdrawing effect of fluorine, which increases the polarity of the amide carbonyl group, enhancing hydrogen-bond acceptor capacity.

TPSA Membrane permeability Oral bioavailability

Molecular Weight Optimization: Single Fluorine vs. Difluoro Analog

The target compound (MW = 322.3 g/mol) is 18 Da lighter than the difluoro analog N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 946224-20-0, MW = 340.3 g/mol) . This mass difference represents the removal of one fluorine atom from the aniline ring, maintaining the molecule below the 350 Da threshold often associated with favorable ligand efficiency metrics in fragment-based and lead-like screening campaigns.

Molecular weight Lead-likeness Fragment-based drug design

Kinase Selectivity Scaffold Differentiation: 6-Oxo Core (MEK) vs. 2-Oxo Core (Met/VEGFR2)

The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold in the target compound is structurally related to AZD8330, a selective allosteric MEK1/2 inhibitor with an IC50 of 7 nM . In contrast, the isomeric 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold (as in BMS-794833) potently inhibits Met/VEGFR2 kinases with IC50 values <3 nM . This scaffold-dependent selectivity arises from distinct hydrogen-bonding patterns at the kinase hinge region: the 6-oxo carbonyl acts as a hinge-binding acceptor with a different geometry than the 2-oxo carbonyl.

Kinase selectivity Scaffold hopping Target engagement

Optimal Scientific and Industrial Application Scenarios for 1-[(4-Fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide


MEK1/2 Kinase Inhibitor Screening and SAR Exploration

The 6-oxo-1,6-dihydropyridine-3-carboxamide core scaffold of this compound aligns with the pharmacophore of the clinical-stage MEK1/2 inhibitor AZD8330 (IC50 = 7 nM) . Researchers investigating the MAPK/ERK signaling pathway should prioritize this 6-oxo scaffold over isomeric 2-oxo analogs, which exhibit Met/VEGFR2 selectivity (BMS-794833, IC50 < 3 nM) . The single 4-fluorobenzyl substitution provides a clean SAR starting point with favorable physicochemical properties (logP ≈ 2.5, TPSA ≈ 55 Ų) for structure-based optimization.

Lipophilic Efficiency-Guided Fragment-to-Lead Optimization

With a molecular weight of 322.3 g/mol and a predicted logP of approximately 2.5, this compound falls within favorable lead-like chemical space (MW < 350 Da, logP < 3) . Compared to the difluoro analog (MW 340.3 g/mol) and the 4-chloro analog (logP 2.93), the target compound offers an improved lipophilic ligand efficiency (LLE) profile, making it an attractive starting point for medicinal chemistry programs where balancing potency with drug-like properties is critical.

Cell-Based vs. Biochemical Assay Selection Based on Predicted Permeability

The target compound's predicted TPSA of approximately 55 Ų places it near the threshold commonly associated with oral bioavailability (TPSA < 60 Ų for CNS penetration; TPSA < 140 Ų for oral absorption) . This property, combined with its moderate lipophilicity, suggests that the compound may exhibit measurable cell permeability, supporting its use in both biochemical (cell-free) and cell-based assay formats. Scientists can leverage the quantified TPSA difference (+15 Ų vs. the 4-chloro analog) to design matched molecular pairs for permeability SAR studies.

Fluorine-Mediated Metabolic Stability Studies

The presence of a single fluorine atom on the benzyl group offers a distinct metabolic stability profile compared to non-fluorinated or difluorinated analogs. Fluorine substitution at the para position of the benzyl ring is known to block CYP450-mediated oxidative metabolism at that site, potentially extending metabolic half-life . This compound can serve as a tool molecule for comparative metabolic stability studies against its non-fluorinated (1-benzyl) and difluoro (N-(4-fluorophenyl)) counterparts to quantify the incremental benefit of mono-fluorination.

Quote Request

Request a Quote for 1-[(4-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.